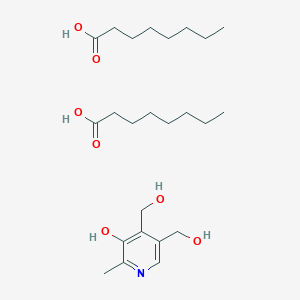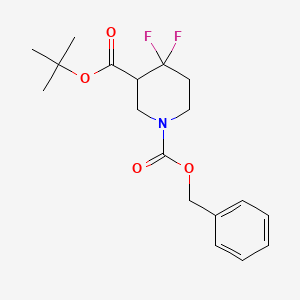
Benzyl3-(tert-butoxycarbonyl)-4,4-difluoropiperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl3-(tert-butoxycarbonyl)-4,4-difluoropiperidine-1-carboxylate is a synthetic organic compound that features a piperidine ring substituted with benzyl, tert-butoxycarbonyl, and difluoro groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl3-(tert-butoxycarbonyl)-4,4-difluoropiperidine-1-carboxylate typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often involve the use of organic solvents like tetrahydrofuran (THF) and bases such as sodium hydroxide .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl3-(tert-butoxycarbonyl)-4,4-difluoropiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to remove the Boc protecting group, yielding the free amine.
Substitution: The difluoro groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids like trifluoroacetic acid for deprotection, and bases such as sodium hydroxide for substitution reactions. The reactions are typically carried out in organic solvents like dichloromethane or THF .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields the free amine, while substitution reactions can lead to a variety of difluoro-substituted derivatives .
Applications De Recherche Scientifique
Benzyl3-(tert-butoxycarbonyl)-4,4-difluoropiperidine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the design of biologically active compounds.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of Benzyl3-(tert-butoxycarbonyl)-4,4-difluoropiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The Boc protecting group can be selectively removed under acidic conditions, revealing the active amine group, which can then participate in further chemical reactions. The difluoro groups contribute to the compound’s stability and reactivity, making it a valuable intermediate in various synthetic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-[Benzyl(tert-butoxycarbonyl)amino]propanoic acid: Similar in structure but with a propanoic acid moiety instead of the piperidine ring.
4-[Benzyl(tert-butoxycarbonyl)amino]butanoic acid: Features a butanoic acid moiety, differing in the length of the carbon chain.
3-[(tert-Butoxycarbonyl)amino]-5-hydroxybenzoic acid: Contains a benzoic acid moiety with a hydroxyl group.
Uniqueness
Benzyl3-(tert-butoxycarbonyl)-4,4-difluoropiperidine-1-carboxylate is unique due to the presence of the difluoro groups on the piperidine ring, which impart distinct chemical properties and reactivity compared to similar compounds. This makes it particularly valuable in the synthesis of fluorinated organic molecules and pharmaceuticals .
Propriétés
Formule moléculaire |
C18H23F2NO4 |
|---|---|
Poids moléculaire |
355.4 g/mol |
Nom IUPAC |
1-O-benzyl 3-O-tert-butyl 4,4-difluoropiperidine-1,3-dicarboxylate |
InChI |
InChI=1S/C18H23F2NO4/c1-17(2,3)25-15(22)14-11-21(10-9-18(14,19)20)16(23)24-12-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3 |
Clé InChI |
GCTQTHAWZTYFCL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C1CN(CCC1(F)F)C(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Iodothieno[3,2-c]pyridine](/img/structure/B14792748.png)
![ethyl (2S)-2-amino-5-[[(2R)-3-[(4-chlorophenyl)-hydroxycarbamoyl]sulfanyl-1-[(2-ethoxy-2-oxoethyl)amino]-1-oxopropan-2-yl]amino]-5-oxopentanoate;hydrochloride](/img/structure/B14792749.png)
![5-{2-[(2S)-1-amino-3-(3-fluorophenyl)propan-2-yl]-1-oxo-2,3-dihydro-1H-isoindol-5-yl}-1-methyl-1H-pyrazole-4-carbonitrile](/img/structure/B14792755.png)

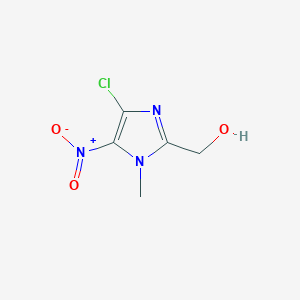
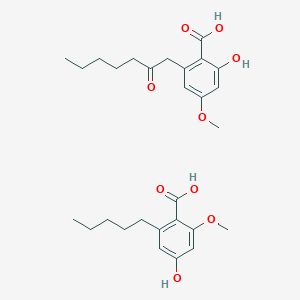
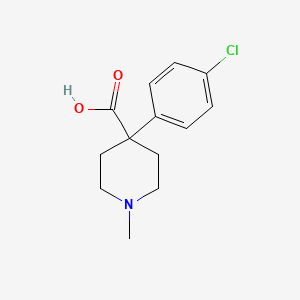
![3-[7,12,17-Tris(2-carboxyethyl)-3,8,13,18-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-2-yl]propanoic acid](/img/structure/B14792788.png)

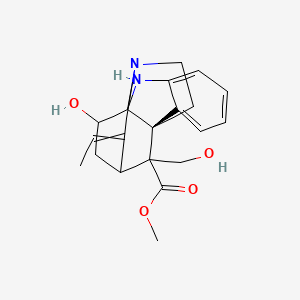
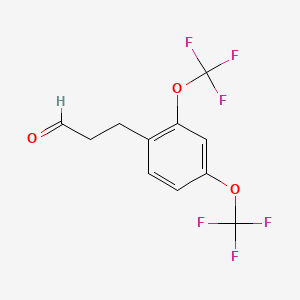

![N-[2-[(4-ethoxypyrrolidin-3-yl)amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide](/img/structure/B14792819.png)
